Divin

Description

Structure

3D Structure

Properties

IUPAC Name |

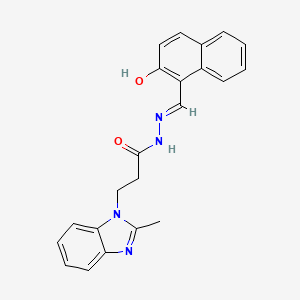

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYTFSYTUAGFR-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Salvinorin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support research and development efforts related to this unique, non-nitrogenous diterpenoid.

Chemical Structure and Properties

Salvinorin A is the principal psychoactive compound isolated from the plant Salvia divinorum. It is a trans-neoclerodane diterpenoid with a complex polycyclic structure. Unlike classical opioids, Salvinorin A is not an alkaloid as it lacks a basic nitrogen atom.[1]

-

IUPAC Name: methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate

-

Chemical Formula: C₂₃H₂₈O₈

-

Molecular Weight: 432.47 g/mol

Quantitative Pharmacological Data

Salvinorin A exhibits high potency and selectivity for the kappa-opioid receptor (KOR). It also demonstrates activity as a partial agonist at the dopamine D2 receptor. The following table summarizes key quantitative data from various in vitro and in vivo studies.

| Parameter | Receptor | Value | Species/System | Reference |

| Binding Affinity (Kᵢ) | Kappa-Opioid Receptor (KOR) | 2.4 nM | [2] | |

| Kappa-Opioid Receptor (KOR) | 2 nM | [3] | ||

| Dopamine D₂ Receptor | 5 - 10 nM | [2] | ||

| Functional Activity (EC₅₀) | Kappa-Opioid Receptor (KOR) | 1.8 nM | [2] | |

| Dopamine D₂ Receptor | 48 nM | [2] | ||

| Intrinsic Activity | Dopamine D₂ Receptor | 40 - 60% (Partial Agonist) | [2] | |

| Pharmacokinetics | ||||

| Brain Uptake Peak | 40 seconds (in baboons) | Primate (Baboon) | [1] | |

| Brain Half-life | ~8 minutes (in baboons) | Primate (Baboon) | [1] |

Signaling Pathways of Salvinorin A at the Kappa-Opioid Receptor

Activation of the kappa-opioid receptor by Salvinorin A initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. This pathway also involves the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.

Furthermore, KOR activation stimulates mitogen-activated protein kinase (MAPK) cascades, including the phosphorylation of ERK1/2, p38, and JNK. A distinct, G-protein-independent signaling pathway is mediated by β-arrestin 2. The recruitment of β-arrestin can lead to receptor desensitization and internalization, and also initiate its own downstream signaling cascades. It is hypothesized that the G-protein mediated pathways are associated with the analgesic effects of KOR agonists, while the β-arrestin pathway may be linked to adverse effects such as dysphoria.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Salvinorin A are provided below.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol determines the binding affinity (Kᵢ) of Salvinorin A for the KOR.

-

Objective: To quantify the affinity of a test compound (Salvinorin A) for the KOR by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparation from guinea pig brain or cells expressing human KOR.[2]

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).[2]

-

Test compound: Salvinorin A, dissolved in DMSO.

-

Non-specific binding control: High concentration of a non-labeled KOR ligand (e.g., unlabeled U-69,593).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a series of dilutions of Salvinorin A.

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]U-69,593 and varying concentrations of Salvinorin A.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled U-69,593.

-

Incubate the mixture at a specified temperature for a set time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of Salvinorin A that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the effect of Salvinorin A on adenylyl cyclase activity.

-

Objective: To determine the potency (EC₅₀) of Salvinorin A as an agonist by measuring its ability to inhibit cAMP production.

-

Materials:

-

HEK 293T cells co-transfected with human KOR and a cAMP biosensor (e.g., GloSensor).[2]

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: Salvinorin A.

-

Assay buffer/media.

-

Luminometer.

-

-

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of Salvinorin A.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

After incubation, measure the luminescence generated by the cAMP biosensor using a luminometer. The signal is inversely proportional to the amount of cAMP produced.

-

Plot the luminescence signal against the concentration of Salvinorin A to generate a dose-response curve.

-

Calculate the EC₅₀ value from the curve, representing the concentration of Salvinorin A that produces 50% of its maximal inhibitory effect on cAMP production.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the KOR upon agonist binding.

-

Objective: To quantify the ability of Salvinorin A to induce the interaction between KOR and β-arrestin.

-

Materials:

-

HTLA cells or other suitable cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® assay).

-

Cells express KOR fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).

-

Test compound: Salvinorin A.

-

Substrate for the reporter enzyme.

-

-

Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Treat the cells with varying concentrations of Salvinorin A.

-

Incubate to allow for receptor activation and β-arrestin recruitment. This brings the two enzyme fragments into proximity, forming an active enzyme.

-

Add the enzyme substrate and incubate to allow for the enzymatic reaction to occur.

-

Measure the signal (e.g., luminescence or color change) generated by the product of the enzymatic reaction.

-

Generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.

-

Hot Plate Test for Antinociception

This in vivo assay assesses the analgesic properties of Salvinorin A in animal models.

-

Objective: To measure the antinociceptive (pain-relieving) effect of Salvinorin A by determining the latency of a pain response to a thermal stimulus.

-

Materials:

-

Procedure:

-

Administer Salvinorin A or the vehicle to the animals (e.g., via injection).

-

At a predetermined time after administration, place the animal on the hot plate.

-

Start the timer immediately.

-

Observe the animal for nociceptive responses, such as licking a paw or jumping.[4][6]

-

Stop the timer as soon as a nociceptive response is observed and record the latency.

-

Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 15-30 seconds) is typically used to avoid injury if the animal does not respond.[5]

-

Compare the response latencies between the Salvinorin A-treated group and the control group. An increase in latency indicates an antinociceptive effect.

-

References

- 1. Salvinorin A - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

Preliminary Studies on the Mechanism of Action of Trametinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of Trametinib, a selective inhibitor of MEK1 and MEK2. The information is compiled from publicly available research and is intended for an audience with a background in cellular biology, pharmacology, and drug development.

Core Mechanism of Action

Trametinib is an orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, regulates a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][3]

In many cancers, mutations in upstream proteins like BRAF and RAS lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[3] Trametinib binds to an allosteric site on MEK1 and MEK2, preventing their phosphorylation and activation by RAF kinases.[3][4] This, in turn, inhibits the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2.[3] The inhibition of ERK1/2 signaling leads to cell cycle arrest and a reduction in tumor cell proliferation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on Trametinib.

Table 1: In Vitro Inhibitory Activity of Trametinib

| Target | Assay Type | IC50 (nM) | Reference |

| MEK1 | Kinase Assay | 0.7 - 14.9 | [5] |

| MEK2 | Kinase Assay | 0.7 - 14.9 | [5] |

Table 2: Cellular Activity of Trametinib in Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | Assay Type | IC50 (nM) | Reference |

| BON1 | Pancreatic Neuroendocrine Tumor | NRAS mutant | Cell Viability | 0.44 | [6] |

| QGP-1 | Pancreatic Neuroendocrine Tumor | KRAS mutant | Cell Viability | 6.359 | [6] |

| NCI-H727 | Lung Neuroendocrine Tumor | - | Cell Viability | 84.12 | [6] |

| Cal62 | Thyroid Cancer | - | Cell Viability | 0.96 | [7] |

| BHT101 | Thyroid Cancer | - | Cell Viability | 2.04 | [7] |

| BCPAP | Thyroid Cancer | - | Cell Viability | 0.82 | [7] |

| BRAF V600E mutant melanoma cell lines | Melanoma | BRAF V600E | Cell Proliferation | 1.0 - 2.5 | [5] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Trametinib within the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Trametinib.

This protocol is a generalized representation for determining the IC50 of Trametinib in cancer cell lines.

Protocol Details:

-

Cell Seeding: Cancer cell lines (e.g., BON1, QGP-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Drug Preparation: A stock solution of Trametinib is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Treatment: The culture medium is removed from the cells and replaced with medium containing the various concentrations of Trametinib. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 to 144 hours.[6]

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated control wells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

This protocol describes the general procedure for assessing the effect of Trametinib on the phosphorylation of ERK.

Protocol Details:

-

Cell Treatment and Lysis: Cells are treated with Trametinib at various concentrations for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the p-ERK bands is quantified and normalized to the intensity of the total ERK bands to determine the extent of ERK phosphorylation inhibition.

Conclusion

The preliminary studies on Trametinib have clearly defined its mechanism of action as a potent and selective inhibitor of MEK1 and MEK2. The quantitative data from in vitro and cellular assays demonstrate its ability to inhibit the MAPK/ERK signaling pathway at nanomolar concentrations, leading to reduced cell proliferation in various cancer cell lines, particularly those with activating mutations in the MAPK pathway. The experimental protocols outlined provide a basis for the continued investigation and development of Trametinib and other MEK inhibitors.

References

- 1. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trametinib - My Cancer Genome [mycancergenome.org]

- 3. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 4. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Early Biological Activity of Divin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding the biological activity of Divin, a novel small molecule inhibitor of bacterial cell division. The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Core Mechanism of Action: Disruption of Late-Stage Divisome Assembly

Early studies have identified this compound as a potent inhibitor of bacterial cell division. Its mechanism is distinct from many other cell division inhibitors as it does not directly target the tubulin homolog FtsZ, a common target for such compounds. Instead, this compound's activity is centered on the disruption of the assembly of late-stage proteins in the divisome, the multiprotein complex that governs bacterial cytokinesis.[1]

This interference with the divisome leads to a cascade of effects, including a reduction in peptidoglycan remodeling at the division site and a failure of the cytoplasm to compartmentalize, ultimately resulting in the cessation of cell division.[1] This targeted disruption of a critical cellular process makes this compound a promising candidate for further antimicrobial development.

Quantitative Assessment of Biological Activity

The antibacterial efficacy of this compound and its synthetic analogs has been quantitatively assessed through the determination of their Minimum Inhibitory Concentrations (MIC) against various bacterial strains. The following tables summarize these findings, providing a clear comparison of the potency of different this compound-related compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Select Analogs [1]

| Compound | Caulobacter crescentus MIC (µM) | Escherichia coli ΔtolC MIC (µM) |

| This compound (1) | 5 | 10 |

| Analog 2 | 5 | 10 |

| Analog 3 | 5 | 10 |

Table 2: Structure-Activity Relationship of this compound Analogs against C. crescentus and E. coli

| Compound | C. crescentus CB15N MIC (µM) | E. coli BW25113 ΔtolC MIC (µM) |

| This compound (1) | 5 | 10 |

| 8b | 2.5 | 5 |

| 11c | 2.5 | 5 |

| 11j | 1.25 | 2.5 |

Signaling Pathway Perturbation

This compound's mechanism of action involves the targeted disruption of the sequential assembly of the bacterial divisome. The following diagram, generated using the DOT language, illustrates the hierarchical organization of the divisome and highlights the late-stage proteins whose localization is affected by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on this compound.

Synthesis of this compound and its Analogs

A detailed synthetic route for this compound and its analogs was established, enabling structure-activity relationship studies. The general procedure involves the condensation of a substituted benzimidazole propanehydrazide with a 2-hydroxy-1-naphthaldehyde derivative. The specific reaction conditions and purification methods are crucial for obtaining the desired compounds with high purity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs was determined using a standardized broth microdilution method. This assay is fundamental to assessing the antibacterial potency of the compounds.

-

Bacterial Strains and Growth Conditions: Caulobacter crescentus CB15N and Escherichia coli BW25113 ΔtolC were used as the primary test organisms. Cells were cultured in appropriate growth media (e.g., PYE for C. crescentus and LB for E. coli) to mid-logarithmic phase.

-

Assay Procedure: A two-fold serial dilution of the test compounds was prepared in a 96-well microtiter plate. A standardized inoculum of the bacterial culture was added to each well. The plates were then incubated under appropriate conditions (e.g., 30°C for C. crescentus and 37°C for E. coli) for a defined period (typically 18-24 hours).

-

Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Fluorescence Microscopy for Protein Localization

To investigate the effect of this compound on the divisome, fluorescence microscopy was employed to visualize the localization of key cell division proteins.

-

Strain Construction: Bacterial strains were engineered to express fluorescently tagged versions of divisome proteins (e.g., FtsZ-GFP, FtsI-mCherry).

-

Sample Preparation: Cells were grown to mid-logarithmic phase and treated with this compound at its MIC. At various time points, aliquots of the culture were taken for imaging.

-

Imaging: Live cells were immobilized on agarose pads and imaged using a fluorescence microscope equipped with appropriate filter sets.

-

Image Analysis: The localization patterns of the fluorescently tagged proteins were observed and quantified to determine the effect of this compound on their assembly at the division site. Early research indicated that FtsK and FtsI are among the first proteins to be delocalized from the septum following this compound treatment.[1]

Experimental Workflow

The logical flow of the early research on this compound's biological activity is depicted in the following workflow diagram.

References

In-depth Technical Guide to the Physical and Chemical Properties of Divin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that has garnered significant interest as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a description of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of new antimicrobial agents.

Physical and Chemical Properties

This compound, with the IUPAC name N'-((E)-(2-hydroxynaphthalen-1-yl)methylidene)-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, is a benzimidazole hydrazone derivative. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀N₄O₂ | [1][2] |

| Molecular Weight | 372.42 g/mol | [1][2][3] |

| Appearance | White to beige powder | [1] |

| Solubility | DMSO: 20 mg/mL (clear solution) | [1] |

| Stability | Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.[4] A theoretical study suggests that the E/Z synperiplanar conformer of benzimidazole-hydrazide-hydrazone compounds is the most stable. | [2] |

Experimental Protocols

Synthesis of this compound

A convenient synthetic route for this compound has been described, which also allows for the generation of various analogues for structure-activity relationship (SAR) studies.[2] The synthesis involves the condensation of a benzimidazole derivative with a substituted aldehyde.

General Procedure:

The synthesis of this compound and its analogues can be achieved through a multi-step process, with the final key step being the condensation of a hydrazide with an aldehyde. While the specific reaction conditions such as solvents, temperatures, and catalysts for the exact synthesis of this compound are detailed in specialized literature, a general representative procedure for the formation of similar benzimidazole-hydrazone derivatives is as follows:

-

Formation of the Benzimidazole Core: Synthesis typically begins with the construction of the benzimidazole ring system. This can be achieved through various established methods, for example, by reacting an o-phenylenediamine derivative with a carboxylic acid or its derivative.

-

Functionalization of the Benzimidazole: The benzimidazole core is then functionalized to introduce the propanehydrazide side chain. This may involve alkylation of the benzimidazole nitrogen followed by conversion of a terminal functional group to a hydrazide.

-

Condensation to Form the Hydrazone: The final step involves the acid-catalyzed condensation of the synthesized benzimidazole propanehydrazide with 2-hydroxy-1-naphthaldehyde. The reaction mixture is typically refluxed in a suitable solvent like ethanol, and the product is isolated upon cooling and filtration.

Note: For a detailed, step-by-step protocol, it is recommended to consult the primary literature describing the synthesis of this compound and its specific analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound, which is the lowest concentration that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.[4][5][6]

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth). The final concentrations should typically range from a high, inhibitory concentration to a low, non-inhibitory concentration.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Escherichia coli or Caulobacter crescentus) to a final density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Controls: Include a positive control (bacteria in medium without this compound) and a negative control (medium only) on each plate.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 37°C for E. coli) for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Analysis of this compound's Effect on Bacterial Cell Division

The phenotypic effect of this compound on bacterial cell division can be observed through microscopy.[3]

Protocol:

-

Bacterial Culture: Grow a culture of the test bacterium (e.g., Caulobacter crescentus) to the mid-logarithmic phase in a suitable growth medium.

-

Treatment with this compound: Add this compound to the bacterial culture at its predetermined MIC.

-

Incubation: Incubate the treated culture for a specified period (e.g., 17 hours) to allow for the observation of the inhibitory effects.

-

Microscopy: Mount a sample of the treated and untreated (control) bacterial cultures on a microscope slide.

-

Imaging: Visualize the cells using phase-contrast or fluorescence microscopy (if using fluorescently labeled strains).

-

Analysis: Observe and document the morphological changes in the this compound-treated cells compared to the untreated cells. This compound-treated cells are expected to exhibit a filamentous phenotype due to the inhibition of cell division.

Mechanism of Action and Signaling Pathways

This compound acts as a bacteriostatic agent, meaning it inhibits bacterial growth without directly killing the cells.[3] Its primary mechanism of action involves the disruption of the bacterial divisome, the protein machinery responsible for cell division.

Disruption of Late Divisome Protein Assembly

Bacterial cell division is a highly regulated process involving the sequential assembly of a complex of proteins at the division site, known as the divisome. The process is initiated by the polymerization of the FtsZ protein into a ring-like structure (the Z-ring) at the future division site. This is followed by the recruitment of a series of "early" and "late" division proteins.

This compound's mechanism is distinct from many other cell division inhibitors in that it does not directly interact with or inhibit the function of FtsZ.[5] Instead, it perturbs the assembly of the late-stage division proteins. This disruption prevents the proper formation of the division septum, leading to the formation of elongated, filamentous cells that are unable to divide.

The following diagram illustrates the simplified signaling pathway of bacterial divisome assembly and the point of inhibition by this compound.

Caption: this compound inhibits the assembly of late divisome proteins.

Experimental Workflow for Studying Divisome Protein Localization

To investigate the effect of this compound on the localization of specific divisome proteins, immunofluorescence microscopy or the use of fluorescently tagged protein fusions can be employed.

The general workflow for such an experiment is depicted below:

Caption: Workflow for analyzing divisome protein localization.

Conclusion

This compound represents a promising new class of antibacterial agents with a unique mechanism of action that targets the assembly of the bacterial divisome. This technical guide has summarized the key physical and chemical properties of this compound and provided detailed experimental protocols for its study. Further research into its solubility, stability, and in vivo efficacy is warranted to fully assess its therapeutic potential. The methodologies and data presented here provide a solid foundation for future investigations into this compound and the development of related compounds.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

In Silico Modeling of Protein-Kinase Interactions: A Technical Guide Using EGFR-Erlotinib as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As comprehensive data on a specific molecule named "Divin" is not publicly available, this guide utilizes the well-characterized interaction between the Epidermal Growth Factor Receptor (EGFR) kinase and its inhibitor, Erlotinib, as a representative model system. The principles and methodologies described herein are broadly applicable to the in silico study of novel protein-ligand interactions.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[1] By simulating the binding of small molecules to protein targets, researchers can identify promising lead compounds, optimize their properties, and gain insights into the mechanisms of action before embarking on extensive experimental assays.[1] This guide provides a technical overview of the core computational methods used to model protein-kinase inhibitor interactions, focusing on the EGFR-Erlotinib complex as a practical example. We will cover molecular docking, molecular dynamics simulations, and the experimental techniques used for validation, presenting detailed protocols and structured data to facilitate understanding and application.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is widely used to predict the binding mode and estimate the binding affinity of a small molecule ligand to its protein target.[1][2] The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined scoring function.[1]

Detailed Protocol for Molecular Docking of Erlotinib with EGFR

This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Objective: To predict the binding pose and estimate the binding affinity of Erlotinib to the ATP-binding site of the EGFR kinase domain.

Materials:

-

Protein Structure: Crystal structure of the EGFR kinase domain (PDB ID: 1M17).[3][4][5]

-

Ligand Structure: 3D structure of Erlotinib (can be obtained from PubChem or sketched using chemical drawing software).[5]

-

Software:

-

AutoDock Tools (ADT) for preparing protein and ligand files.

-

AutoDock Vina for performing the docking calculation.

-

PyMOL or Discovery Studio for visualization and analysis.[4]

-

Procedure:

-

Protein Preparation: a. Download the PDB file (1M17) from the Protein Data Bank. b. Open the PDB file in ADT. c. Remove water molecules and any co-crystallized ligands (in this case, the original Erlotinib molecule is removed to allow for re-docking).[4] d. Add polar hydrogens to the protein. e. Compute Gasteiger charges for the protein atoms. f. Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by Vina.

-

Ligand Preparation: a. Load the Erlotinib structure into ADT. b. Detect the root of the ligand and define rotatable bonds. c. Assign Gasteiger charges.[3] d. Save the prepared ligand in the PDBQT file format.

-

Grid Box Definition: a. Identify the active site of the EGFR kinase domain. This is typically the ATP-binding pocket where Erlotinib is known to bind. For PDB ID 1M17, the key interacting residue is Met769.[2][4] b. In ADT, define a grid box that encompasses the entire binding site. A typical box size might be 20x20x20 Å with a spacing of 1 Å.[3] The center of the box should be placed at the geometric center of the binding site.

-

Docking Execution: a. Create a configuration file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the output file name. b. Run AutoDock Vina from the command line using the configuration file: vina --config conf.txt --log log.txt

-

Analysis of Results: a. Vina will generate an output PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). b. Load the protein and the output ligand poses into a visualization software like PyMOL. c. Analyze the top-ranked pose. Key interactions to look for in the EGFR-Erlotinib complex include a hydrogen bond between the quinazoline N1 atom of Erlotinib and the backbone amide of Met769 in the hinge region of EGFR.[4][6] d. Compare the docking scores with known inhibitors to assess relative binding strength. More negative scores indicate a higher predicted binding affinity.[7]

Molecular Docking Workflow

Quantitative Docking Data for EGFR Inhibitors

The following table summarizes the predicted binding affinities (docking scores) for Erlotinib and other compounds targeting the EGFR kinase domain, as reported in various computational studies.

| Compound | EGFR Target (PDB ID) | Docking Score (kcal/mol) | Software Used | Reference |

| Erlotinib | 1M17 | -7.3 | AutoDock Vina | [4][5] |

| Erlotinib | 1M17 (inactive) | -9.72 | Glide | [6] |

| Erlotinib | 1M17 (active) | -9.34 | Glide | [6] |

| Icotinib | 1M17 | -8.7 | AutoDock Vina | [4] |

| TCMIO98874 | Not Specified | -7.96 | Not Specified | [2] |

| TCMIO90156 | Not Specified | -7.51 | Not Specified | [2] |

| Aspochalasin M | 1M17 | ≤ –9.0 | Not Specified | [5] |

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view.[3] MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the complex, the stability of key interactions, and a more refined estimation of binding free energy.[8][9]

Detailed Protocol for MD Simulation of the EGFR-Erlotinib Complex

This protocol provides a generalized workflow for running an MD simulation using GROMACS, a popular MD engine.

Objective: To evaluate the stability and dynamics of the docked EGFR-Erlotinib complex in a simulated physiological environment.

Materials:

-

Complex Structure: The best-ranked docked pose of the EGFR-Erlotinib complex from the previous step.

-

Software:

Procedure:

-

System Preparation: a. Topology Generation: Separate the docked complex into protein and ligand files. Generate a force field topology for the protein (e.g., using Amber99SB-ILDN).[3] For the ligand (Erlotinib), generate parameters using Antechamber from AmberTools to assign atom types and partial charges (e.g., AM1-BCC).[3] b. Solvation: Define a simulation box (e.g., a cubic or dodecahedron box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge. Fill the box with a pre-equilibrated water model (e.g., TIP3P).[3] c. Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: a. Perform a steep descent energy minimization of the system to remove steric clashes and unfavorable geometries introduced during the setup.

-

Equilibration: a. Perform a two-phase equilibration process. First, run a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. b. Next, run a longer simulation (e.g., 1 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density of the system. Restrain the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.

-

Production MD Run: a. Remove the restraints and run the production simulation for a desired length of time (e.g., 100 ns).[5][8][10] Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms over time to assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.[8][9] b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[8][9] c. Hydrogen Bond Analysis: Monitor the formation and stability of hydrogen bonds between the protein and ligand throughout the simulation. d. Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the simulation trajectory.[10]

Molecular Dynamics Workflow

Quantitative Data from MD Simulations of EGFR Complexes

MD simulations provide a wealth of quantitative data. The table below presents representative values and metrics often derived from such analyses.

| Complex | Simulation Length (ns) | Key Metric | Observation | Reference |

| Erlotinib-EGFR | 100 | RMSD | Reached equilibrium after 30 ns. | [8] |

| Erlotinib-EGFR | 100 | H-Bonds (Avg.) | 4.6 | [8] |

| Erlotinib-EGFR | Not Specified | Binding Free Energy | MM/PBSA calculations used to determine binding free energies. | [2] |

| Afatinib-EGFR | 100 | Binding Free Energy | Lowest (most favorable) average binding free energy compared to Erlotinib. | [8] |

| Osimertinib-EGFR | 100 | H-Bonds (Avg.) | 3.3 | [8] |

Experimental Validation of Binding Affinity

In silico predictions must be validated through experimental assays.[2] Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for quantifying the thermodynamics and kinetics of molecular interactions.[11]

Experimental Protocol Summaries

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event.[12][13] A solution of the ligand is titrated into a solution of the protein, and the minute temperature changes are recorded.

-

Methodology:

-

The protein (e.g., purified EGFR kinase domain) is placed in the sample cell of the calorimeter.[14]

-

The inhibitor (e.g., Erlotinib) is loaded into an injection syringe at a concentration typically 10-fold higher than the protein.[14]

-

A series of small, precise injections of the inhibitor into the protein solution is performed.

-

The heat change after each injection is measured.

-

The data are plotted as heat change per injection versus the molar ratio of ligand to protein.

-

-

Output: The resulting binding isotherm can be fitted to a model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14]

Surface Plasmon Resonance (SPR)

-

Principle: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate.[15][16]

-

Methodology:

-

The protein target (ligand) is immobilized on a gold-coated sensor chip.[11][16]

-

A solution containing the binding partner (analyte, e.g., Erlotinib) is flowed over the chip surface.

-

Binding is detected in real-time as an increase in the SPR signal (measured in Resonance Units, RU).[17]

-

A buffer is then flowed over the chip to monitor the dissociation of the complex.

-

-

Output: The resulting sensorgram (a plot of RU vs. time) provides kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The equilibrium dissociation constant (Kₑ) can be calculated as kₑ/kₐ.[11]

Experimental Binding Affinity Data for EGFR Inhibitors

The following table summarizes experimentally determined binding affinities and inhibitory concentrations for various EGFR inhibitors.

| Inhibitor | EGFR Variant | Assay Type | Value | Units | Reference |

| Erlotinib | L858R | Kinetic | Kᵢ = 4.7 | nM | [18] |

| Erlotinib | L858R/T790M | Kinetic | Kᵢ = 41 | nM | [18] |

| Erlotinib | ΔL747-P753InsS | Kinetic | Kᵢ = 4.2 | nM | [18] |

| Gefitinib | Wild-Type | Cell-based | IC₅₀ = 23-79 | nM | [2] |

| Afatinib | L858R/T790M | Cell-based | IC₅₀ < 100 | nM | [19] |

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of ligands like Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[20][21] This activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell growth and survival.[22] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell proliferation.[23] Kinase inhibitors like Erlotinib act by competitively binding to the ATP pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.[2]

Diagram of the EGFR Signaling Pathway

References

- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach | PLOS One [journals.plos.org]

- 6. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments in isothermal titration calorimetry label free screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]

Divin Target Identification and Initial Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small-molecule inhibitor of bacterial cell division, presenting a promising avenue for the development of new antimicrobial agents. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, methodologies for its target identification, and protocols for its initial validation. This compound acts by disrupting the assembly of late-stage proteins in the bacterial divisome, a complex machinery responsible for cell septation. Unlike many other cell division inhibitors, this compound does not target the tubulin homolog FtsZ.[1][2] This guide details experimental strategies, including photoaffinity labeling and the isolation of resistant mutants, to definitively identify the molecular target(s) of this compound. Furthermore, it outlines key validation assays to characterize its antibacterial activity and cytotoxic profile. The information presented herein is intended to equip researchers with the necessary knowledge to advance the study of this compound and similar compounds in the pursuit of novel antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antibacterial agents with novel mechanisms of action are therefore of paramount importance. Bacterial cell division is an attractive target for new antibiotics as it is an essential process involving proteins that are often conserved across a broad range of pathogenic bacteria. This compound has emerged as a promising small-molecule inhibitor that perturbs this fundamental process.[1][2] This guide serves as a comprehensive resource for researchers engaged in the study of this compound, providing a detailed exploration of its target identification and initial validation.

Mechanism of Action and Known Interactions

This compound's primary mechanism of action is the disruption of the bacterial divisome at a late stage of assembly.[1][2] The divisome is a complex of proteins that assembles at the mid-cell to mediate cytokinesis. While the initial stages of divisome formation, including the polymerization of FtsZ into the Z-ring, are unaffected by this compound, the subsequent recruitment and localization of several essential proteins are impaired.[1]

Key Observations:

-

No FtsZ Inhibition: this compound does not bind to or inhibit the polymerization of FtsZ, the bacterial tubulin homolog that forms the foundational Z-ring for cell division.[1][2]

-

Disruption of Late Divisome Assembly: this compound prevents the proper localization of the late-stage divisome proteins FtsQ, FtsL, FtsW, and FtsB to the septal ring.[2] This disruption is a key element of its bacteriostatic effect.

The precise molecular interactions that lead to this disruption are yet to be fully elucidated, making the identification of this compound's direct binding partner a critical research objective.

Target Identification Strategies

The definitive identification of this compound's molecular target is crucial for understanding its precise mechanism of action and for facilitating structure-based drug design. Two primary strategies are recommended for this purpose: photoaffinity labeling and the isolation and analysis of resistant mutants.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample. This method involves the use of a photo-reactive analog of the small molecule, which upon photoactivation, forms a covalent bond with its target protein.

Experimental Workflow:

References

An in-depth analysis of the term "Divin" in scientific and pharmaceutical literature reveals a notable ambiguity, with the term corresponding to several distinct concepts. The most prominent and relevant interpretation for an audience of researchers and drug development professionals points towards Salvinorin A , the primary psychoactive compound isolated from the plant Salvia divinorum. This technical guide will focus on Salvinorin A, while also briefly addressing other interpretations of "this compound" to provide a comprehensive overview.

Disambiguation of "this compound"

Initial literature searches for "this compound" yield three primary, unrelated meanings:

-

Salvia divinorum : A plant known for its hallucinogenic properties, with its name likely being the source of the user's query. The active compound is Salvinorin A.[1]

-

A Protected Geographical Indication (PGI) for Wine : "this compound" is a designated geographical indication for wine production in certain Eastern European regions.[2]

-

Voltage-Sensing Domain IV (DIV) : In neuroscience, DIV refers to a specific domain within voltage-gated sodium channels.[3]

Given the context of a technical guide on chemical compounds for a scientific audience, Salvinorin A is the most logical subject of this review.

Salvinorin A: A Potent κ-Opioid Receptor Agonist

Salvinorin A is a unique, non-alkaloidal, neoclerodane diterpene. It is distinguished as a highly potent and selective κ-opioid receptor (KOR) agonist. This section will delve into the quantitative data, experimental protocols, and signaling pathways associated with Salvinorin A.

Quantitative Data

The following table summarizes key quantitative data for Salvinorin A, providing insights into its potency and receptor affinity.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 4.8 ± 1.2 nM | Human | [35S]GTPγS binding assay | |

| Ki | 1.8 ± 0.3 nM | Human | Radioligand binding assay ([3H]U69,593) | |

| EC50 | 2.4 ± 0.5 nM | Human | DAMGO-stimulated [35S]GTPγS binding |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize Salvinorin A.

[35S]GTPγS Binding Assay

This assay is fundamental for determining the functional activity of G-protein coupled receptor (GPCR) agonists like Salvinorin A.

-

Membrane Preparation : Membranes from cells expressing the human κ-opioid receptor are prepared through homogenization and centrifugation.

-

Assay Buffer : The assay is typically conducted in a buffer containing Tris-HCl, MgCl2, NaCl, and GDP.

-

Incubation : Membranes are incubated with varying concentrations of Salvinorin A, [35S]GTPγS, and a saturating concentration of GDP.

-

Separation : Bound and free [35S]GTPγS are separated by rapid filtration through glass fiber filters.

-

Quantification : The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

-

Data Analysis : The data is analyzed using non-linear regression to determine the EC50 and Emax values.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Salvinorin A for the κ-opioid receptor.

-

Membrane Preparation : Similar to the GTPγS assay, membranes from cells expressing the human κ-opioid receptor are used.

-

Competitive Binding : Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]U69,593) and varying concentrations of Salvinorin A.

-

Equilibrium : The reaction is allowed to reach equilibrium.

-

Separation : Bound and free radioligand are separated by filtration.

-

Quantification : The radioactivity of the filters is measured.

-

Data Analysis : The IC50 value is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway

Salvinorin A exerts its effects primarily through the activation of the κ-opioid receptor, a Gi/o-coupled GPCR. The signaling cascade initiated by Salvinorin A binding is depicted below.

Caption: Signaling pathway of Salvinorin A via the κ-opioid receptor.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening and characterizing novel KOR agonists, using Salvinorin A as a reference compound.

Caption: Workflow for the discovery and development of KOR agonists.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Use of Divin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Unlike many existing antibiotics that target cell wall synthesis or protein translation, this compound disrupts the formation of the divisome, the multiprotein complex responsible for bacterial cytokinesis. Specifically, it interferes with the assembly of late-stage division proteins, leading to a bacteriostatic effect in both Gram-positive and Gram-negative bacteria.[1][2] This document provides detailed protocols for the laboratory synthesis of this compound, its characterization, and methods to assess its antibacterial activity. Additionally, it outlines the current understanding of this compound's mechanism of action and its impact on the bacterial cell division signaling pathway.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel therapeutics with unique mechanisms of action. Bacterial cell division is an attractive target for new antibiotics as it is a complex and essential process involving numerous proteins that are distinct from their eukaryotic counterparts. The central organizer of bacterial cytokinesis is the tubulin homolog FtsZ, which forms a ring-like structure (the Z-ring) at the future division site. The Z-ring then serves as a scaffold for the recruitment of a cascade of other proteins, collectively known as the divisome, which work in concert to synthesize the septal cell wall and constrict the cell envelope, ultimately leading to two daughter cells.

This compound, with the chemical name N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, has been identified as a potent inhibitor of this process.[1] Crucially, studies have shown that this compound does not directly interact with FtsZ.[1] Instead, it perturbs the localization of late-stage divisome proteins, including FtsQ, FtsL, FtsW, and FtsB, thereby preventing the completion of cell division.[2] This unique mechanism of action makes this compound a valuable tool for studying the intricacies of bacterial cell division and a promising lead compound for antibiotic development.

Data Presentation

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-negative | 10 - 20 | [3] |

| Bacillus subtilis | Gram-positive | 5 - 10 | [3] |

| Staphylococcus aureus | Gram-positive | 5 - 15 | [3] |

| Enterococcus faecium | Gram-positive | 10 - 25 | [3] |

Note: MIC values can vary depending on the specific strain and the assay conditions used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a convenient, two-step synthesis of this compound.

Materials:

-

2-hydroxy-1-naphthaldehyde

-

3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide

-

Ethanol (absolute)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Rotary evaporator

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Procedure:

-

Step 1: Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide. (This intermediate is assumed to be available or synthesized according to established methods.)

-

Step 2: Condensation Reaction. a. In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-1-naphthaldehyde in absolute ethanol. b. To this solution, add 1.0 equivalent of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide. c. Add a catalytic amount of glacial acetic acid (2-3 drops). d. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. f. Collect the crude product by vacuum filtration using a Büchner funnel. g. Wash the collected solid with cold ethanol to remove unreacted starting materials.

-

Purification: a. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). b. Collect the fractions containing the pure product and combine them. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.

-

Characterization: a. Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound against a bacterial strain of interest.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial strain of interest (e.g., E. coli, B. subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of this compound: a. In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Protocol 3: Microscopy of this compound-Treated Bacteria

This protocol allows for the visualization of the morphological changes induced by this compound treatment.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., LB broth)

-

This compound stock solution

-

Microscope slides and coverslips

-

Fluorescent membrane stain (e.g., FM 4-64)

-

DAPI stain (for DNA)

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Bacterial Culture and Treatment: a. Grow the bacterial strain to the early to mid-logarithmic phase. b. Treat the bacterial culture with this compound at a concentration equivalent to its MIC or 2x MIC. Include an untreated control (e.g., DMSO vehicle). c. Incubate for a period sufficient to observe the phenotype (e.g., 2-4 hours).

-

Staining and Fixation: a. At the desired time point, take an aliquot of the bacterial culture. b. Add the membrane stain (e.g., FM 4-64) and DAPI to the cell suspension and incubate for a few minutes according to the manufacturer's instructions. c. (Optional but recommended) Fix the cells by adding paraformaldehyde and incubating for 15-20 minutes at room temperature. d. Pellet the cells by centrifugation and wash once with phosphate-buffered saline (PBS) to remove excess stain and fixative.

-

Microscopy: a. Resuspend the bacterial pellet in a small volume of PBS. b. Place a small drop of the cell suspension onto a microscope slide and cover with a coverslip. c. Observe the cells using a fluorescence microscope. Capture images using appropriate filter sets for the chosen fluorescent dyes. d. Analyze the images for changes in cell morphology, such as cell filamentation, chaining, or defects in septum formation, compared to the untreated control.

Mandatory Visualization

Conclusion

This compound represents a valuable chemical tool for probing the complex process of bacterial cell division and holds potential as a lead compound for the development of novel antibiotics. Its unique mechanism of action, which circumvents direct interaction with FtsZ, offers a fresh perspective for antimicrobial strategies. The protocols provided herein offer a foundation for the synthesis, characterization, and biological evaluation of this compound in a laboratory setting. Further research into the precise molecular target of this compound and its structure-activity relationships will be crucial for optimizing its potency and advancing its therapeutic potential.

References

Application Notes and Protocols for Dynamin Inhibitors in Cell Culture Experiments

A Note on "Divin": The term "this compound" did not yield specific results for a commercially available or widely researched dynamin inhibitor. The following application notes and protocols are based on the well-characterized dynamin inhibitor, Dynasore , and other commonly used dynamin inhibitors. The principles and methods described are generally applicable to small molecule inhibitors of dynamin.

Introduction

Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis.[][2] It plays a critical role in various cellular processes, including receptor-mediated endocytosis, synaptic vesicle recycling, cytokinesis, and intracellular trafficking.[][2][3] Dynamin inhibitors are valuable tools for studying these processes by acutely blocking dynamin function.[3][4] These small molecules, such as Dynasore, interfere with the GTPase activity of dynamin, thereby preventing vesicle budding and subsequent downstream events.[2][4]

These application notes provide detailed protocols for utilizing dynamin inhibitors in cell culture experiments to investigate their effects on cellular functions.

Mechanism of Action

Dynamin exists as a tetramer in the cytosol and is recruited to the neck of newly forming vesicles at the plasma membrane.[4] Upon GTP hydrolysis, dynamin oligomerizes into a helical collar that constricts and ultimately severs the vesicle neck, releasing the vesicle into the cytoplasm.[4][5] Dynamin inhibitors, like Dynasore, are non-competitive inhibitors of the GTPase activity of dynamin 1 and dynamin 2.[] By inhibiting this activity, they stall the fission process, leading to an accumulation of clathrin-coated pits at the plasma membrane.[][4]

Caption: Mechanism of dynamin-mediated endocytosis and its inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various dynamin inhibitors. It is crucial to determine the optimal concentration for each cell line and experimental condition through a dose-response study.

| Compound | Target Domain | Dynamin I Inhibition (IC50) | Dynamin II Inhibition (IC50) | Receptor-Mediated Endocytosis Inhibition (µM) | Reference |

| Dynole-2-24™ | N/A | 0.56 µM | 5.4 µM | - | Gordon et al. 2013[3] |

| Dyngo-4a™ | N/A | 380 nM | 2.6 µM | - | [3] |

| Trifluoperazine | GTPase domain | 2.6 ± 0.7 µM | Similar to Dynamin I | - | Prichard, K. L., 2022[] |

| MiTMAB | PH domain | - | - | - | [6] |

| Bis-T-22 | N/A | Sub-micromolar | - | - | [6] |

Note: IC50 values can vary depending on the assay conditions and cell type used.

Experimental Protocols

Protocol 1: General Guidelines for Using Dynamin Inhibitors in Cell Culture

This protocol provides a general workflow for treating cultured cells with a dynamin inhibitor.

References

Application Notes and Protocols for In Vivo Animal Studies: Divin

A critical ambiguity surrounding the identity of "Divin" prevents the creation of detailed application notes and protocols for its use in in vivo animal studies. Extensive searches have not yielded a specific therapeutic compound consistently referred to as "this compound" within the scientific literature for drug development research.

The term "this compound" appears to be ambiguous, with search results pointing to unrelated substances such as:

-

Salvia divinorum: A plant containing the psychoactive compound Salvinorin A. While studied in animals, it is not typically referred to simply as "this compound" in a pharmaceutical research context.

-

Dynamin inhibitors: A class of molecules that includes compounds like Dynasore and Dyngo-4a. While these are used in in vivo research, "this compound" is not a standard nomenclature for a specific dynamin inhibitor.

Without a precise chemical name, molecular formula, or therapeutic target, it is impossible to provide the accurate and detailed information required for application notes and protocols. This includes crucial details such as:

-

Dosage: The effective and maximum tolerated doses are highly specific to the compound's pharmacology and the animal model being used.

-

Routes of Administration: The method of delivery (e.g., oral, intravenous, intraperitoneal) depends on the drug's formulation and pharmacokinetic properties.

-

Animal Models: The choice of animal model is dictated by the disease or biological process being studied.

-

Experimental Protocols: Detailed procedures for drug preparation, animal handling, and endpoint analysis are entirely dependent on the specific research question and the compound's characteristics.

-

Signaling Pathways: The cellular and molecular pathways affected by a compound are unique to its mechanism of action.

To proceed with this request, the following information is required:

-

The specific chemical name or IUPAC name of the compound referred to as "this compound."

-

Alternatively, a publication or patent referencing the in vivo use of "this compound" that provides its structural or biological identity.

-

The intended therapeutic area or biological target of "this compound."

Once the identity of "this compound" is clarified, it will be possible to gather the necessary data to generate the requested detailed application notes, protocols, data tables, and signaling pathway diagrams.

Application Note: Quantification of Divin (Salvinorin A) using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Divin, commonly known as Salvinorin A. Salvinorin A is the primary psychoactive compound found in the plant Salvia divinorum and is a potent and selective kappa-opioid receptor agonist.[1][2] Its unique chemical structure, a neoclerodane diterpenoid lacking a nitrogen atom, distinguishes it from typical alkaloids.[2] The accurate quantification of Salvinorin A in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and in the development of novel therapeutics targeting the kappa-opioid system.

This document provides comprehensive protocols for sample preparation from plasma, cerebrospinal fluid (CSF), and plant material, along with detailed LC-MS/MS parameters.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Salvinorin A in human plasma and non-human primate cerebrospinal fluid (CSF).[1][3][4]

Table 1: Method Performance in Human Plasma [1][3][4]

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

| Interday Precision (%RSD) | < 3.47% |

| Interday Accuracy (%Bias) | < 12.37% |

Table 2: Method Performance in Non-Human Primate CSF [1][3][4]

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.0125 ng/mL |

| Interday Precision (%RSD) | < 1.7% |

| Interday Accuracy (%Bias) | < 9.42% |

Experimental Protocols

Sample Preparation

a) Plasma Samples [1][3][4][5]

This protocol utilizes solid-phase extraction (SPE) to clean up and concentrate Salvinorin A from plasma samples.

-

Centrifuge human plasma samples at 21,000 x g for 4 minutes to remove particulates.

-

Transfer 300 µL of the clear plasma to a clean microcentrifuge tube.

-

Spike the sample with an appropriate internal standard (e.g., deuterated Salvinorin A).

-

Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute Salvinorin A with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

b) Cerebrospinal Fluid (CSF) Samples [1][3][4][5]

For CSF samples, a simple dilution method is sufficient.

-

Thaw CSF samples on ice.

-

Transfer 300 µL of the CSF sample to a high-recovery autosampler vial.

-

Add an appropriate internal standard.

-

Dilute the sample with a solution to a final concentration of 10% (v/v) acetonitrile and 1% (v/v) formic acid.

-

Vortex the sample briefly before placing it in the autosampler for injection.

c) Plant Material (Salvia divinorum) [6]

This protocol describes a solvent extraction for quantifying Salvinorin A in dried plant material.

-

Finely grind the dried leaf and stem material using a mortar and pestle.

-

Weigh 10 mg of the ground material into a 1.5 mL microcentrifuge tube.

-

Add 1 mL of a 9:1 methanol/water solution.

-

Sonicate the mixture in a heated water bath (35 °C) for 1 hour.

-

Centrifuge the sample to pellet the solid material.

-

Dilute the supernatant 1:10 with the extraction solvent.

-

The diluted extract is ready for direct injection.

LC-MS/MS Analysis

The following parameters have been shown to be effective for the quantification of Salvinorin A.[1][3][4][5]

a) Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18, 1 mm ID x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A shallow gradient from 29% to 33% Acetonitrile over 8 minutes |

| Flow Rate | 50 µL/min |

| Injection Volume | 50 µL |

| Column Temperature | 40 °C |

b) Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 433.2 |

| Product Ions (m/z) | 253.1, 285.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of Salvinorin A.

Experimental Workflow

Caption: General experimental workflow for Salvinorin A quantification.

References

- 1. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvinorin A - Wikipedia [en.wikipedia.org]

- 3. LC-MS/MS quantification of salvinorin A from biological fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. LC-MS/MS quantification of salvinorin A from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

Application Notes and Protocols for Divin Protein Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction